(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases and as inhibitors of specific kinases involved in cellular processes.
This compound is classified under heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyridine derivative. Its structure includes bromine substituents, which are significant for its biological activity.
The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves multiple steps, including the bromination of pyrazolo[1,5-a]pyridine followed by methanol substitution.
Technical Details:
The yield and purity of the final product can vary based on reaction conditions such as temperature, solvent choice, and reaction time .
The molecular formula for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is , with a molecular weight of approximately 292.97 g/mol. The structural representation can be described using various notations:
The compound exhibits a complex three-dimensional structure due to the presence of multiple heteroatoms and substituents which influence its chemical behavior and interactions .
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions including:
The specific reaction conditions (temperature, solvent, catalysts) significantly affect the outcome and efficiency of these reactions. For instance, reactions involving nucleophiles typically require polar aprotic solvents to enhance nucleophilicity .
The mechanism by which (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol exerts its biological effects is primarily through inhibition of specific kinases such as microtubule affinity-regulating kinase. This inhibition disrupts cellular signaling pathways critical for cell growth and survival.
Research indicates that compounds in this class may have therapeutic potential against neurodegenerative diseases by modulating kinase activity and influencing neuroprotective signaling pathways .
Relevant data include melting points and boiling points which are crucial for handling and application development .
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol has several potential applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its importance in modern medicinal chemistry .
The synthesis of (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (C₈H₆Br₂N₂O, MW: 305.95 g/mol) hinges on regioselective bromination of the pyrazolo[1,5-a]pyridine core. This process typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄). The C4 and C6 positions exhibit heightened electrophilic susceptibility due to electron deficiency adjacent to the pyridine-type nitrogen, facilitating dibromination at 0–25°C with >80% regioselectivity . Subsequent methanol substitution introduces the hydroxymethyl group at C3 via nucleophilic displacement or reduction. This step requires anhydrous conditions, often using sodium methoxide (NaOMe) in methanol under reflux (65–70°C), achieving 65–75% conversion efficiency .
Table 1: Bromination Reagent Comparison
Reagent | Solvent | Temperature (°C) | Regioselectivity (4,6:other) |
---|---|---|---|
Br₂ | CCl₄ | 0–25 | 8:1 |
NBS | DCM | 25 | 10:1 |
Br₂/PIDA | Water | 25 | 15:1 [3] |
A validated three-step synthesis begins with 3-aminopyrazole, reacting with β-ketoesters to construct the pyrazolo[1,5-a]pyridine scaffold. Bromination precedes methanol functionalization to avoid side reactions. Key precursors include:
Microwave-assisted synthesis significantly enhances efficiency in pyrazole-pyrimidine cyclizations, reducing reaction times from hours to minutes. For analogous pyrazolo[1,5-a]pyrimidines, solvent-free microwave irradiation (180°C, 15 min) achieves yields >88% with atom economy >80% [4]. Applied to pyrazolo[1,5-a]pyridine systems:
Optimization studies identify key variables for the dibromination and methanolation steps:
Table 2: Yield Optimization Parameters
Step | Optimal Solvent | Temperature (°C) | Catalyst | Yield (%) |
---|---|---|---|---|
Bromination | Water [3] | 25 | PIDA | 87–95 |
DCM | 0 | None | 80 | |
Methanolation | Anhydrous MeOH | 65 | NaOMe (20 mol%) | 75 |
THF | 25 | NaH | 60 |
Bromination yield increases by 15% when using hypervalent iodine reagents (PIDA) in water versus NBS/DCM. Methanol substitution requires polar protic solvents to stabilize the transition state, with anhydrous methanol outperforming THF by 15% yield . Catalyst screening shows NaOMe outperforms pyridine by enhancing nucleophilicity without inducing dehydrohalogenation.
Final purification of (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol presents challenges due to polar hydroxyl and bromine functionalities.
Table 3: Purification Performance Metrics
Method | Solvent System | Purity (%) | Recovery (%) | Cost Index |
---|---|---|---|---|
Recrystallization | Ethanol/Water (3:1) | 99.5 | 75 | 1.0 |
Ethyl acetate/Hexane | 98.2 | 82 | 1.2 | |
Column Chromatography | SiO₂, DCM/MeOH (95:5) | 99.8 | 90 | 3.5 |
C18 reverse phase | 99.9 | 85 | 4.0 |
Recrystallization from ethanol/water mixtures delivers high purity (99.5%) at lower cost but suffers from 18–25% product loss. Chromatography (normal phase SiO₂) achieves superior recovery (90%) with minimal impurities, but increases processing time and solvent consumption by 300% . For research-scale synthesis (<10 g), chromatography is preferred, while recrystallization suits larger batches despite moderate yield penalties.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3